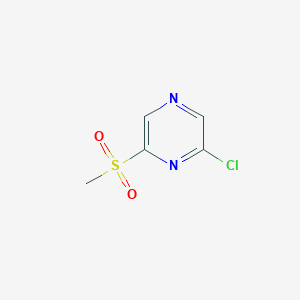

2-chloro-6-methanesulfonylpyrazine

Descripción

2-Chloro-6-methanesulfonylpyrazine is a heterocyclic aromatic compound featuring a pyrazine core substituted with a chlorine atom at position 2 and a methanesulfonyl (-SO₂CH₃) group at position 5. This dual substitution confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis.

Propiedades

IUPAC Name |

2-chloro-6-methylsulfonylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-3-7-2-4(6)8-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGUWBQPZNNYEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=CC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-methanesulfonylpyrazine typically involves the chlorination of pyrazine derivatives followed by sulfonylation. One common method involves the reaction of 2-chloropyrazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for 2-chloro-6-methanesulfonylpyrazine may involve continuous flow processes to ensure consistent quality and yield. These methods often use automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-6-methanesulfonylpyrazine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Nucleophilic substitution: Substituted pyrazine derivatives.

Oxidation: Sulfone derivatives.

Reduction: Dihydropyrazine derivatives.

Aplicaciones Científicas De Investigación

2-chloro-6-methanesulfonylpyrazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used to study the interactions of pyrazine derivatives with biological systems.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-chloro-6-methanesulfonylpyrazine involves its interaction with specific molecular targets. The chlorine and methanesulfonyl groups can participate in various chemical reactions, allowing the compound to modify the activity of enzymes or receptors. The pyrazine ring can interact with aromatic residues in proteins, influencing their function.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrazine Derivatives

Structural Analogues and Substituent Effects

Key structural analogs are compared based on substituents at positions 2 and 6 of the pyrazine ring (Table 1).

Table 1: Substituent Comparison of Pyrazine Derivatives

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The chlorine and methanesulfonyl groups in the target compound create a strongly electron-deficient pyrazine ring, enhancing electrophilic reactivity compared to analogs with methyl or methylthio groups .

- Polarity : The methanesulfonyl group increases solubility in polar solvents relative to methylthio or methoxycarbonyl substituents .

- Steric Effects : Bulky substituents, such as the piperidinylmethyl-methanesulfonyl group in , reduce accessibility for nucleophilic attacks compared to smaller substituents like -SO₂CH₃.

Physicochemical and Reactivity Profiles

Lipophilicity and Solubility

- LogP Values :

Reactivity in Substitution Reactions

- The chlorine atom in the target compound undergoes nucleophilic aromatic substitution (e.g., with amines or thiols) more readily than analogs with methyl or methoxycarbonyl groups due to enhanced ring electron deficiency .

- Methanesulfonyl groups are less prone to hydrolysis compared to ester (-CO₂CH₃) groups, improving stability under acidic/basic conditions .

Actividad Biológica

2-Chloro-6-methanesulfonylpyrazine (C5H5ClN2O2S) is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Information

- Molecular Formula : C5H5ClN2O2S

- Molecular Weight : 192.62 g/mol

- SMILES : CS(=O)(=O)C1=CN=CC(=N1)Cl

- InChIKey : CZGUWBQPZNNYEV-UHFFFAOYSA-N

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 192.62 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 2-chloro-6-methanesulfonylpyrazine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the methanesulfonyl group enhances its electrophilic character, making it a potential inhibitor for specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that 2-chloro-6-methanesulfonylpyrazine exhibits antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, the compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that 2-chloro-6-methanesulfonylpyrazine could be explored further as a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of 2-chloro-6-methanesulfonylpyrazine. In vitro studies on human cell lines showed that at concentrations below 50 µg/mL, the compound exhibited minimal cytotoxic effects, indicating a favorable safety margin for potential therapeutic applications.

Table: Cytotoxicity Results

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | >50 |

| MCF-7 | >50 |

Potential Uses in Pharmacology

Given its biological activity, 2-chloro-6-methanesulfonylpyrazine has potential applications in pharmacology, particularly in the development of drugs aimed at treating bacterial infections or as a scaffold for synthesizing novel therapeutic agents.

Research Findings

Recent studies have explored the compound's role in inhibiting specific enzymes involved in bacterial resistance mechanisms. For instance, it has been shown to inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance in certain bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.